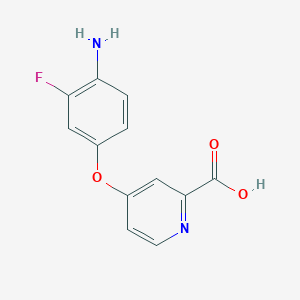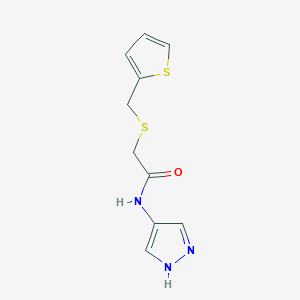
n-(1h-Pyrazol-4-yl)-2-((thiophen-2-ylmethyl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(1h-Pyrazol-4-yl)-2-((thiophen-2-ylmethyl)thio)acetamide: is a synthetic organic compound that features a pyrazole ring and a thiophene ring. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(1h-Pyrazol-4-yl)-2-((thiophen-2-ylmethyl)thio)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Formation of the Thiophene Ring: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling of the Pyrazole and Thiophene Rings: This step involves the formation of a thioether linkage between the pyrazole and thiophene rings, often using a thiol and a suitable leaving group.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
n-(1h-Pyrazol-4-yl)-2-((thiophen-2-ylmethyl)thio)acetamide: can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under certain conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
科学的研究の応用
n-(1h-Pyrazol-4-yl)-2-((thiophen-2-ylmethyl)thio)acetamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of n-(1h-Pyrazol-4-yl)-2-((thiophen-2-ylmethyl)thio)acetamide depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further research to elucidate.
類似化合物との比較
Similar Compounds
- Examples include pyrazole-based inhibitors and thiophene-based drugs .
n-(1h-Pyrazol-4-yl)-2-((thiophen-2-ylmethyl)thio)acetamide: can be compared with other pyrazole and thiophene-containing compounds.
Uniqueness
The uniqueness of This compound lies in its specific combination of the pyrazole and thiophene rings, which may confer unique biological activities and chemical properties.
特性
分子式 |
C10H11N3OS2 |
|---|---|
分子量 |
253.3 g/mol |
IUPAC名 |
N-(1H-pyrazol-4-yl)-2-(thiophen-2-ylmethylsulfanyl)acetamide |
InChI |
InChI=1S/C10H11N3OS2/c14-10(13-8-4-11-12-5-8)7-15-6-9-2-1-3-16-9/h1-5H,6-7H2,(H,11,12)(H,13,14) |
InChIキー |
FEDIKTKMSUVKER-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)CSCC(=O)NC2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14905073.png)

![6-{[(3-Chlorophenyl)carbonyl]amino}hexanoic acid](/img/structure/B14905094.png)
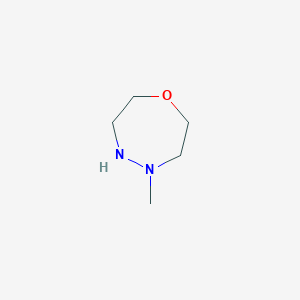
![(3S,5S)-2-(tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]Octane-3-carboxylic acid](/img/structure/B14905108.png)
![5-(3-chloro-2-methylphenyl)-2-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14905111.png)

![(4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde](/img/structure/B14905118.png)
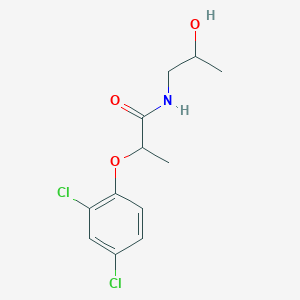
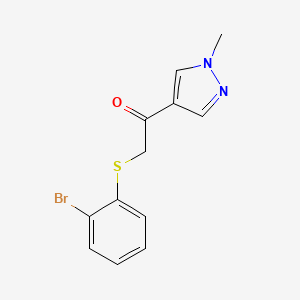
![4-[(4-Ethoxyphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid](/img/structure/B14905149.png)

